molecular formula C26H21ClFN3O2 B2862581 5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217030-95-9

5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2862581
CAS No.: 1217030-95-9
M. Wt: 461.92
InChI Key: ZFQFIIVDQLSHKV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 2-chloro-4-fluorobenzyl group at position 5, introducing halogenated aromaticity.
  • A 3-methoxybenzyl substituent at position 3, providing methoxy-mediated polarity.
  • An 8-methyl group on the indole moiety, enhancing steric bulk compared to fluoro or methoxy analogs.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2/c1-16-6-9-23-21(10-16)24-25(31(23)14-18-7-8-19(28)12-22(18)27)26(32)30(15-29-24)13-17-4-3-5-20(11-17)33-2/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFIIVDQLSHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClF N₃O
  • Molecular Weight : 345.81 g/mol

The presence of halogen atoms (chlorine and fluorine) and methoxy groups in the structure is significant as these modifications can influence the compound's biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The introduction of fluorine and chlorine atoms is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

Antiviral Activity

The antiviral efficacy of related compounds has also been documented. For example, derivatives with similar structural features have demonstrated inhibitory effects on HIV replication, with EC50 values suggesting effective antiviral activity. The selectivity index (SI) for these compounds often exceeds 10, indicating a favorable therapeutic window .

Enzyme Inhibition

Inhibition of specific enzymes, such as RNase H and reverse transcriptase (RT), has been observed with related pyrimidine derivatives. These enzymes play crucial roles in viral replication and cellular processes. Compounds exhibiting dual inhibition profiles could offer new therapeutic strategies against viral infections .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the efficacy of a series of pyrimidine derivatives against human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 12 µM, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Antiviral Activity Assessment : Another investigation focused on the antiviral properties against HIV-1 using TZM-bl cells. The compound demonstrated an EC50 value of 8 µM and a selectivity index greater than 10, indicating its potential as an antiviral agent .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValueReference
AnticancerMCF-7 Cells12 µM
AntiviralHIV-18 µM
Enzyme InhibitionRNase H16 µM
Enzyme InhibitionReverse Transcriptase22 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The table below compares substituents, molecular properties, and bioactivity of the target compound with analogs from the evidence:

Compound Name / Identifier Position 5 Substituent Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Solubility (pH 7.4) Key Bioactivity
Target Compound 2-chloro-4-fluorobenzyl 3-methoxybenzyl Methyl ~439.9 (calculated) Not reported Not reported
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one 4-fluorobenzyl 2-methoxybenzyl Fluoro 435.4 (reported) Not reported Anti-HBV (nanomolar IC₅₀)
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 4-fluorobenzyl Not specified Methoxy 337.3 (reported) 2.5 µg/mL Not reported
Key Observations:

Chlorine’s larger atomic radius vs. fluorine could increase van der Waals interactions but reduce metabolic stability due to stronger C-Cl bond resistance to oxidative cleavage .

Substituent Positioning :

  • The 3-methoxybenzyl group (meta-methoxy) in the target compound vs. 2-methoxybenzyl (ortho-methoxy) in may influence π-π stacking and hydrogen bonding. Ortho-substituents often induce steric hindrance, whereas meta-substituents optimize spatial orientation for receptor binding .

Methyl vs. The 8-methoxy analog in has low solubility (2.5 µg/mL), suggesting methyl substitution may offer a moderate solubility advantage.

Crystallographic and Hirshfeld Surface Analysis

While the target compound’s crystal structure is unreported, its analog (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one) crystallizes in a monoclinic P2₁/n space group with unit cell parameters:

  • a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų .
  • Hirshfeld surface analysis of this analog revealed dominant C–H···O and C–H···F interactions, contributing to crystal packing stability . The target compound’s chloro substituent may introduce C–H···Cl interactions, altering lattice energy and melting points.

Molecular Docking and Bioactivity Insights

The analog in demonstrated nanomolar anti-HBV activity via molecular docking as a viral replication inhibitor. Key binding interactions included:

  • Fluorine atoms forming halogen bonds with viral protease residues.
  • Methoxy groups participating in hydrogen bonding.

For the target compound:

  • The 2-chloro-4-fluorobenzyl group may strengthen hydrophobic binding but could reduce compatibility with smaller active sites.

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